molecular formula C9H7BrN2O B3035250 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone CAS No. 30493-41-5

1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone

Cat. No.: B3035250
CAS No.: 30493-41-5
M. Wt: 239.07 g/mol
InChI Key: DDVXKYXTMIQMPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone (CAS: 30493-41-5) is a brominated derivative of the imidazo[1,2-a]pyridine scaffold, a bicyclic heteroaromatic system with a bridgehead nitrogen atom. This compound features a ketone group at position 3 and a bromine substituent at position 6 of the imidazopyridine core. Its molecular formula is C₉H₇BrN₂O, with a molecular weight of 239.07 g/mol . It is typically stored under sealed, dry conditions at 2–8°C due to its sensitivity to moisture . Safety data sheets classify it with hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled), necessitating careful handling .

Imidazo[1,2-a]pyridines are pharmacologically significant, with applications in enzyme inhibition, receptor modulation, and antimicrobial activity .

Properties

IUPAC Name

1-(6-bromoimidazo[1,2-a]pyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6(13)8-4-11-9-3-2-7(10)5-12(8)9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVXKYXTMIQMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2N1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301259168
Record name 1-(6-Bromimidazo[1,2-a]pyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30493-41-5
Record name 1-(6-Bromimidazo[1,2-a]pyridin-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30493-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Bromimidazo[1,2-a]pyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone can be synthesized through various synthetic routes. One common method involves the cyclization of 2-aminopyridine derivatives with α-bromo ketones under acidic conditions. The reaction typically proceeds via the formation of an intermediate imidazo[1,2-a]pyridine, which is then brominated at the 6th position .

Industrial Production Methods: Industrial production of 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone can be a scaffold for designing new drugs targeting infectious diseases and cancer. Research indicates that the imidazo[1,2-a]pyridine class shows biological activities, including antimicrobial and anticancer properties. Studies have explored 1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone's potential as a bioactive molecule, with modifications enhancing its efficacy against cancer cell lines by inhibiting critical pathways involved in cancer progression, such as PI3Kα inhibition.

Use as an Imaging Agent

Imidazo[1,2-b]pyridazines have been evaluated for use as potential imaging agents for detecting Aβ plaques . Clinical trials have tested compounds like [123I]IMPY (2-(4′-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine), demonstrating their potential as in vivo imaging agents for Aβ plaque deposition in the living human brain .

c-KIT Kinase Inhibition

4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives can inhibit c-KIT kinase across a range of c-KIT mutations and secondary mutations that may arise in GIST (gastrointestinal stromal tumor) patients . The compounds are useful in treating diseases such as cancer . Mutated forms of the receptor tyrosine kinase c-KIT are drivers in several cancers, such as GIST, SM (Systemic Mastocytosis), certain kinds of AML and melanoma, and are therefore attractive targets for therapy . KIT gain of function mutations play an important role in the pathogenesis of tumors .

Synthesis of Quinazoline Derivatives

6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been designed and synthesized . A purchased raw material, 6-iodoquinazoline 4-3(H)-one was chlorinated in POCl3 in the presence of DIPEA to give intermediate 2 . Intermediates 5a–q were obtained by nucleophilic substitution reaction with primary or secondary amines, which subsequently reacted with 2-aminopyridine-5-boronic pinacol ester acid by Suzuki–Miyaura cross-coupling reaction to give intermediates 7a–o . Intermediates 7a–o were cyclized with methyl bromopyruvate or ethyl bromopyruvate to give the target products 10a–u .

Study of Binding Affinity

Mechanism of Action

The mechanism of action of 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the imidazo[1,2-a]pyridine ring system play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Imidazopyridine Derivatives

Compound Name Substituents Melting Point (°C) Yield (%) IC₅₀ (μM)*
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone 6-Br, 3-COCH₃ No data - -
1-(Imidazo[1,2-a]pyridin-3-yl)ethanone (CAS 29096-64-8) None (parent compound) - - -
1-(2-Methyl-8-phenylimidazo[1,2-a]pyridin-3-yl)ethanone (3c) 2-CH₃, 8-Ph, 3-COCH₃ 160–162 75 194
1-(2-Methyl-8-(naphthalen-1-yl)imidazo[1,2-a]pyridin-3-yl)ethanone (3f) 2-CH₃, 8-naphthyl, 3-COCH₃ 179–182 86 14.3
3-(3-Chlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one 3-Cl-Ph, 3-COCH₂CH=CH No data - -

*IC₅₀ values against RV venom phospholipase A₂ .

  • Bromine vs.
  • Aromatic Substituents : Bulky groups like naphthyl (3f) significantly lower IC₅₀ values compared to phenyl (3c), suggesting improved target binding .

Spectral and Analytical Data

Table 2: NMR and MS Data Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z)
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone Not reported Not reported 239.07 (M⁺)
3-(3-Chlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one Aromatic H: 7.12–7.39; CH₃: 1.16 14.65 (CH₃), 128–139 (aromatic C) 296.7 (M⁺)
1-(8-(4-Chlorophenyl)-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone (3g) CH₃: 2.50; aromatic H: 7.30–7.80 20.1 (CH₃), 121–140 (aromatic C) 285.0 (M⁺)
  • Bromine’s electronegativity causes distinct deshielding in ¹H and ¹³C NMR spectra compared to non-halogenated analogs .
  • Mass spectrometry confirms molecular weight and fragmentation patterns, critical for structural validation .

Biological Activity

Overview

1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound with the molecular formula C9H7BrN2O. It features a bromine atom at the 6th position of the imidazo[1,2-a]pyridine ring system, fused with an ethanone group. This compound is gaining attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and infectious diseases.

The unique structure of 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone allows it to interact with various biomolecules, influencing their activity. The bromine atom contributes to its chemical reactivity and biological activity compared to similar compounds with different halogens (e.g., chloro, fluoro) .

Anticancer Properties

Research indicates that 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone exhibits significant anticancer potential. It has been shown to inhibit critical pathways involved in cancer progression. For instance, studies have demonstrated its efficacy against various cancer cell lines by targeting the PI3Kα signaling pathway, which is crucial for cell growth and survival .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast Cancer)0.126PI3Kα inhibition
HepG2 (Liver Cancer)0.150Apoptosis induction
A549 (Lung Cancer)0.200Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects. It has been evaluated against various bacterial strains and demonstrated significant inhibitory activity. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 µg/mL
Escherichia coli0.50 µg/mL
Bacillus subtilis0.75 µg/mL

The biological activity of 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone is primarily attributed to its interaction with specific enzymes and proteins involved in cellular signaling pathways:

  • Kinase Inhibition : The compound has been shown to modulate kinase activity, affecting phosphorylation processes that regulate various cellular functions.
  • Gene Expression Modulation : It influences gene expression related to cell cycle regulation and apoptosis, leading to altered cell proliferation rates .

In Vitro Studies

A study evaluated the compound's effects on MDA-MB-231 breast cancer cells, revealing a substantial reduction in cell viability at concentrations as low as 0.126 µM. The study highlighted the compound's potential as a lead candidate for developing new anticancer therapies .

In Vivo Studies

Further research on animal models demonstrated that treatment with 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone resulted in significant tumor regression without notable toxicity at therapeutic doses. The safety profile was favorable, indicating potential for clinical applications .

Q & A

Q. What are the recommended synthetic routes for 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via condensation reactions using imidazo[1,2-a]pyridine precursors. For example, intermediate synthesis involves reacting 2-aminopyridine derivatives with brominated diketones or aldehydes under basic conditions (e.g., alcoholic NaOH) . Optimization strategies include:

  • Catalyst selection : In(OTf)₃ has been used to catalyze analogous imidazo[1,2-a]pyridine syntheses, improving reaction efficiency .
  • Temperature control : Refluxing in ethanol or methanol (60–80°C) enhances chalcone intermediate formation .
  • Purification : Column chromatography or recrystallization from ethanol is recommended for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H-NMR : Used to confirm substituent positions and acetyl group integration (e.g., methyl ketone protons at ~2.5 ppm) .
  • Mass spectrometry (MS) : Validates molecular weight (MW: 239.07 g/mol) and bromine isotope patterns .
  • FT-IR : Identifies carbonyl stretching vibrations (~1700 cm⁻¹) and aromatic C-Br bonds (~600 cm⁻¹) .

Q. What safety protocols are critical when handling 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols, as the compound may cause respiratory irritation .
  • Storage : Keep in airtight containers at room temperature, away from oxidizers and moisture .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data among derivatives?

SAR analysis for imidazo[1,2-a]pyridine derivatives reveals that:

  • Electron-withdrawing groups (e.g., -Br at position 6) enhance kinase inhibition by modulating electron density at the acetyl group .
  • Substituent positioning : Derivatives with para-substituted aryl groups (e.g., 3-nitrophenyl) show higher pLC100 values (e.g., 8.82 for Chalc4) compared to ortho-substituted analogs (e.g., 8.23 for Chalc5) .
  • Data normalization : Control for solvent polarity and cell-line variability in bioassays to minimize discrepancies .

Q. What computational methods are employed to predict the reactivity and dimerization propensity of this compound?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic substitution .
  • Molecular docking : Models interactions with biological targets (e.g., STAT3 kinase) by simulating binding affinities of bromine-substituted derivatives .
  • Solvent effect simulations : Predicts solubility and stability in polar aprotic solvents (e.g., DMSO) using COSMO-RS .

Q. How can synthetic routes be tailored to design derivatives targeting specific biological pathways (e.g., STAT3 inhibition)?

  • Functionalization strategies : Introduce sulfonamide or pyrazoline moieties via hydrazine condensation or Suzuki coupling .
  • Bromine retention : Preserve the 6-bromo substituent during derivatization, as it is critical for π-stacking interactions in kinase binding pockets .
  • Bioisosteric replacement : Replace the acetyl group with thioketones or hydrazones to modulate lipophilicity and bioavailability .

Q. What experimental evidence explains the impact of bromine substitution on electronic properties?

  • Electron-withdrawing effect : Bromine at position 6 reduces electron density at the imidazo[1,2-a]pyridine core, confirmed by downfield shifts in ¹H-NMR (e.g., aromatic protons at δ 8.2–8.5 ppm) .
  • X-ray crystallography : Reveals shortened C-Br bond lengths (1.89 Å), indicating strong inductive effects that enhance electrophilic reactivity .

Methodological Considerations

  • Contradiction analysis : Cross-validate synthetic yields and bioactivity data using orthogonal techniques (e.g., HPLC for purity, IC50 assays for potency) .
  • Scale-up challenges : Pilot-scale reactions may require switching from ethanol to DMF to improve solubility of brominated intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.